molecular formula C19H19NO2 B14214272 Ethyl (2-benzyl-1H-indol-3-yl)acetate CAS No. 785815-28-3

Ethyl (2-benzyl-1H-indol-3-yl)acetate

Cat. No.: B14214272
CAS No.: 785815-28-3
M. Wt: 293.4 g/mol
InChI Key: VZSNIGKCPFTJJH-UHFFFAOYSA-N
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Description

Ethyl (2-benzyl-1H-indol-3-yl)acetate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of an indole ring system, which is fused with a benzyl group and an ethyl acetate moiety. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl (2-benzyl-1H-indol-3-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl (2-benzyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, and disruption of microbial cell membranes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl (2-benzyl-1H-indol-3-yl)acetate is unique due to its specific structural features, including the benzyl group and ethyl acetate moiety, which confer distinct chemical and biological properties. These features make it a valuable compound for the synthesis of novel indole derivatives with potential therapeutic applications .

Properties

CAS No.

785815-28-3

Molecular Formula

C19H19NO2

Molecular Weight

293.4 g/mol

IUPAC Name

ethyl 2-(2-benzyl-1H-indol-3-yl)acetate

InChI

InChI=1S/C19H19NO2/c1-2-22-19(21)13-16-15-10-6-7-11-17(15)20-18(16)12-14-8-4-3-5-9-14/h3-11,20H,2,12-13H2,1H3

InChI Key

VZSNIGKCPFTJJH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=C(NC2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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